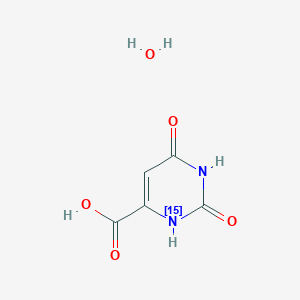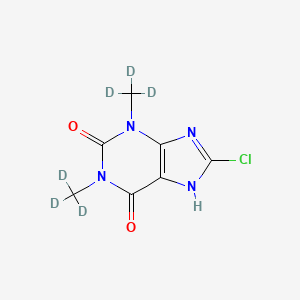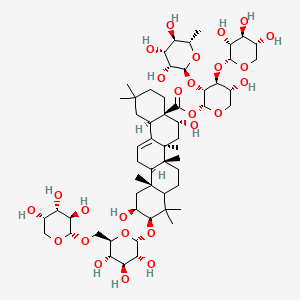
Orotic Acid-15N Monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orotic Acid-15N Monohydrate, also known as 6-Carboxyuracil, is a precursor in the biosynthesis of pyrimidine nucleotides and RNA . It is released from the mitochondrial dihydroorotate dehydrogenase (DHODH) for conversion to UMP by the cytoplasmic UMP synthase .
Synthesis Analysis
Orotic acid is synthesized through a series of enzymatic reactions. The process begins with the conversion of dihydroorotate to orotate by the enzyme dihydroorotate dehydrogenase (DHODH) . The orotate is then converted to orotidine 5’-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase . Finally, the OMP is decarboxylated to uridine monophosphate (UMP) by the enzyme orotidine 5’-phosphate decarboxylase .
Molecular Structure Analysis
The molecular formula of this compound is C5H6N2O5 . It has a molecular weight of 175.10 g/mol . The structure consists of a pyrimidine ring with a carboxyl group at the 6-position . The compound also contains a single 15N isotope .
Chemical Reactions Analysis
Orotic acid is involved in many biological processes. For instance, it plays a key role in the synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA . In addition, orotic acid derivatives have been synthesized and evaluated for their potential as stimulators of human mesenchymal stem cells .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 175.10 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 175.02470619 g/mol . The topological polar surface area is 96.5 Ų . The heavy atom count is 12 .
Scientific Research Applications
Polymer Crystallization Enhancement
Orotic Acid (OA) has been identified as an effective nucleating agent that can improve the crystallinity and crystallization kinetics of specific polymers, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), contributing to reduced embrittlement and solidification time after thermal processing. Both anhydrous and monohydrated forms of OA increase the crystallization temperature and uniformity of crystal structures in PHBV films, with anhydrous OA demonstrating a higher efficacy in enhancing overall polymer crystallinity and crystallization rate due to its more favorable dispersion within polymer blends (Tsui & Frank, 2014).
Structural Properties and Phase Stability
Research into the structural properties, order-disorder phenomena, and phase stability of Orotic Acid (OTA) crystal forms, including monohydrate, has provided insights into its hydration/dehydration behavior. This understanding is crucial for applications involving crystal engineering and pharmaceutical formulation, where moisture-dependent stability is a concern. The study suggests that variations in the anhydrous crystals of OTA affect its stability, highlighting the practical implications for the material's use in various applications (Braun et al., 2016).
Biomedical Applications
In biomedical research, Orotic Acid has shown potential in enhancing stem cell proliferation. N-arylhydrazone derivatives of Orotic Acid were synthesized and evaluated for their effects on human mesenchymal stem cells (hMSCs). Some derivatives significantly upregulated proliferation, suggesting potential applications in tissue engineering and regenerative medicine (Syed et al., 2020).
Biochemical Marker and Disease Research
Orotic Acid is a significant biochemical marker in diagnosing and understanding metabolic diseases such as orotic aciduria and hyperammonemia. Its quantitative analysis in biological specimens has been refined through spectrofluorometric methods, allowing for more accurate assessment of its levels in human fluids. This advancement supports its role in medical diagnostics and therapeutic monitoring (Yin et al., 2015).
Mechanism of Action
Target of Action
Orotic Acid-15N Monohydrate primarily targets several enzymes. These include Orotate phosphoribosyltransferase in Salmonella typhimurium, Dihydroorotate dehydrogenase (quinone), mitochondrial in Humans, Dihydroorotate dehydrogenase (quinone) in Escherichia coli, and Dihydroorotase in Escherichia coli . These enzymes play crucial roles in the synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA .
Mode of Action
This compound interacts with its targets by inhibiting the activity of the enzymes it binds to . This interaction leads to changes in the synthesis of pyrimidine nucleotides, affecting various biochemical reactions .
Biochemical Pathways
This compound affects the pyrimidine synthesis pathway. It is a precursor of pyrimidine nucleotides, which are involved in many biochemical reactions such as the synthesis of RNA and carbohydrate-containing macromolecules like glycogen, glycoproteins, and glycolipids . The compound is synthesized in the body via a mitochondrial enzyme, dihydroorotate dehydrogenase, or a cytoplasmic enzyme of the pyrimidine synthesis pathway .
Pharmacokinetics
It is known that orotic acid is used to manage uncomplicated liver dysfunction in combination with xanthine .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the synthesis of pyrimidine nucleotides. By affecting the activity of key enzymes in this pathway, it can influence the synthesis of DNA and RNA, and thus, cellular function .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of water molecules plays a structure-directing role in orotic acid and its salts . Changes in the hydration state of the compound can affect its stability and efficacy .
properties
IUPAC Name |
2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2/i6+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUZGLGRBBHYFZ-NWZHYJCUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C([15NH]C(=O)NC1=O)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine](/img/structure/B585190.png)




![1,3-Dioxolo[3,4]pyrrolo[1,2-b]isoxazole (9CI)](/img/no-structure.png)
![5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B585198.png)

